REACTION_CXSMILES
|
[CH:1]1([C:4]([CH:6]2[C:11](=O)[CH2:10][CH2:9][CH:8]([C:13]([OH:15])=O)[CH2:7]2)=O)[CH2:3][CH2:2]1.[OH2:16].[NH2:17][NH2:18].[CH3:19]CO>>[CH:1]1([C:4]2[C:6]3[CH2:7][CH:8]([C:13]([O:15][CH3:19])=[O:16])[CH2:9][CH2:10][C:11]=3[NH:18][N:17]=2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C1CC(CCC1=O)C(=O)O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 18 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NNC=2CCC(CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |